2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a phenylsulfonyl group and an acetamide moiety linked to a thiophen-2-ylmethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions, often using acetic anhydride or acetyl chloride.
Linking the Thiophen-2-ylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide: Lacks the thiophen-2-ylmethyl group.
N-(thiophen-2-ylmethyl)acetamide: Lacks the piperidine and phenylsulfonyl groups.
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-methylacetamide: Similar structure but with a methyl group instead of the thiophen-2-ylmethyl group.
Uniqueness
The uniqueness of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenylsulfonyl and thiophen-2-ylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-18(19-14-16-8-6-12-24-16)13-15-7-4-5-11-20(15)25(22,23)17-9-2-1-3-10-17/h1-3,6,8-10,12,15H,4-5,7,11,13-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERXQHMMAIJOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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